molecular formula C12H13NO2 B8349288 3-Acetyl-alpha,alpha-dimethylbenzyl isocyanate

3-Acetyl-alpha,alpha-dimethylbenzyl isocyanate

Cat. No. B8349288
M. Wt: 203.24 g/mol
InChI Key: SVDQZCDJHIIMIR-UHFFFAOYSA-N
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Patent
US09447134B2

Procedure details

3-Acetyl-α, α-dimethylbenzyl isocyanate 3 (1000 mg, 4.92 mmol) in 8N HCl (30 mL) were refluxed for 30 min. The reaction mixture was cooled to 0° C. and then washed with diethyl ether. The aqueous portion was neutralized with a 10% NaOH solution and extracted with diethyl ether (3×20 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by chromatography eluting with methanol/chloroform to give 24 as a yellow oil (478 mg, 55%). 1H NMR (CDCl3, 400 MHz) δ 1.57 (s, 6H), 2.61 (s, 3H), 3.72 (s, 2H), 7.43 (t, J=7.6 Hz, 1H), 7.75 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.6 Hz, 1H), 8.14 (s, 1H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([N:10]=C=O)([CH3:9])[CH3:8])(=[O:3])[CH3:2]>Cl>[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([NH2:10])([CH3:9])[CH3:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(C)(C)N=C=O)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with methanol/chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(C)(C)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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